2-[ethyl(phenyl)phosphoryl]-2-propanol
Description
Properties
IUPAC Name |
2-[ethyl(phenyl)phosphoryl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-4-14(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJRJXXROFBZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 2-[ethyl(phenyl)phosphoryl]-2-propanol, differing in substituents, functional groups, or backbone modifications:
Functional Group Impact
- Phosphoryl vs. Phosphono Groups: The phosphoryl group (P=O) in the target compound differs from phosphono (P(O)(OR)₂) groups in Ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate . Phosphoryl compounds are less electrophilic but more hydrolytically stable, making them suitable for prolonged biological activity.
- Aromatic Substituents: The phenyl group in this compound increases lipophilicity compared to aliphatic analogs (e.g., trifluoroethyl in ), enhancing membrane permeability but reducing aqueous solubility.
- Amino vs. Hydroxyl Groups: Amino-containing analogs (e.g., ) exhibit basicity and hydrogen-bonding capacity, which may enhance receptor binding in pharmaceuticals. The hydroxyl group in the target compound offers similar H-bonding but lacks basicity.
Physicochemical Properties
- LogP Comparison :
- Molecular Weight : At ~210–350 g/mol, these compounds fall within the "drug-like" range, but higher molecular weights (e.g., 346.16 for ) may limit bioavailability.
Q & A
Q. What are the established synthetic routes for 2-[ethyl(phenyl)phosphoryl]-2-propanol, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves organophosphorylation reactions. A common approach is the coupling of 2-propanol derivatives with ethyl(phenyl)phosphine oxide under anhydrous conditions. Key steps include:
- Reagent Selection: Use phosphoryl chloride (POCl₃) or dialkyl phosphonates as phosphorus sources. For example, TargetMol’s catalog highlights phosphorylated intermediates requiring controlled pH and temperature for stable product formation .
- Catalysis: Employ transition-metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency, as seen in analogous phosphoryl compound syntheses .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: Combine multiple spectroscopic techniques:
- NMR : ¹H and ³¹P NMR are essential. For instance, the ethyl group’s triplet signal (~1.3 ppm) and phenyl protons (7.2–7.6 ppm) confirm substitution patterns. The ³¹P NMR peak near 25–30 ppm indicates a phosphoryl group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₁H₁₇O₂P: 236.0943).
- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-C) confirm functional groups .
Q. What are the known physicochemical properties critical for handling in laboratory settings?
Methodological Answer: Key properties include:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Adjust solvent systems for reactions to avoid precipitation .
- Stability : Hydrolytically sensitive—store under inert atmosphere (N₂/Ar) at −20°C. Degradation products (e.g., phosphoric acids) can form if exposed to moisture .
- Melting Point : Literature reports for similar phosphorylated alcohols range from 32–34°C, suggesting semi-solid behavior at room temperature .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Address this by:
- Purity Validation : Use HPLC-MS to confirm >95% purity. Impurities like hydrolyzed phosphates (e.g., 2-phenyl-2-propanol) can skew bioactivity results .
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to identify true dose-dependent effects vs. artifacts.
- Control Experiments : Include structurally analogous compounds (e.g., ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate) to isolate phosphoryl-specific effects .
Q. How can computational tools predict reactivity or interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or phosphatases). The phosphoryl group’s electronegativity may favor interactions with catalytic lysine residues .
- DFT Calculations : Analyze transition states for hydrolysis or phosphorylation reactions. For example, the energy barrier for P-O bond cleavage can predict stability in biological matrices .
- QSAR Models : Corrogate datasets from PubChem or ECHA to predict toxicity or metabolic pathways .
Q. What challenges arise in optimizing enantiomeric purity, and what chiral resolution techniques are effective?
Methodological Answer: The stereogenic phosphorus center complicates enantioselective synthesis. Strategies include:
- Chiral Auxiliaries : Use enantiopure propanol precursors (e.g., (R)- or (S)-2-propanol) to control configuration during phosphorylation .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative separation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer, as demonstrated in analogous phosphorylated esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
